1-Cyclohexyl-1-cyclopropylethan-1-ol

Overview

Description

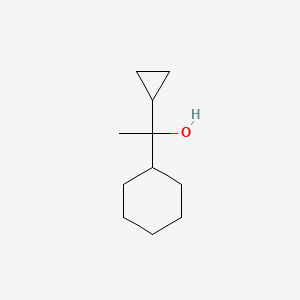

1-Cyclohexyl-1-cyclopropylethan-1-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-1-cyclopropylethan-1-ol is 1S/C11H20O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The density of 1-Cyclohexyl-1-cyclopropylethan-1-ol is predicted to be 1.032±0.06 g/cm3 . The boiling point is predicted to be 237.6±8.0 °C . The compound is a liquid at room temperature .Scientific Research Applications

Catalytic Oxidation

Studies on catalytic oxidation processes highlight the use of cyclohexane derivatives in synthesizing industrially significant chemicals. For instance, cyclohexene, a compound structurally related to 1-Cyclohexyl-1-cyclopropylethan-1-ol, undergoes oxidation to produce key intermediates like 2-cyclohexen-1-one and cyclohexane-1,2-diol, which are valuable in the chemical industry (Maurya et al., 2007). This suggests potential research applications in developing catalysts for efficient and selective oxidation processes.

Molecular Recognition

Optically pure compounds derived from cyclohexanol, such as 2-(quinolin-8-yloxy)cyclohexan-1-ol, have been utilized as chiral solvating agents for molecular recognition of enantiomers through NMR and fluorescence spectroscopy. This indicates the role of cyclohexane derivatives in enantioselective analysis and separation techniques, potentially extending to 1-Cyclohexyl-1-cyclopropylethan-1-ol for similar applications (Khanvilkar & Bedekar, 2018).

Environmental Remediation

Research on the degradation of cyclohexane and related compounds by microbial action, as demonstrated by Rhodococcus sp. EC1, which effectively degrades cyclohexane and hexane, suggests potential applications in bioremediation. The ability to break down recalcitrant hydrocarbons indicates the relevance of studying cyclohexane derivatives like 1-Cyclohexyl-1-cyclopropylethan-1-ol in environmental science and pollution control efforts (Lee & Cho, 2008).

Chemical Synthesis

The ability of cyclohexane derivatives to participate in various chemical reactions, such as the addition of stabilized nucleophiles to allylic alcohols, underlines their utility in synthetic organic chemistry. Such reactions, catalyzed by metal complexes or through electronic activation, highlight the versatility of these compounds in creating complex molecular architectures, potentially applicable to 1-Cyclohexyl-1-cyclopropylethan-1-ol (Black, Edwards, & Williams, 2005).

Advanced Materials

The synthesis and characterization of polymeric and nanoscale metal clusters involving cyclohexane derivatives point to applications in material science. For example, the creation of coordination polymers based on lanthanide clusters incorporating cyclohexane rings could lead to new materials with unique magnetic or optical properties, relevant for technology and research (Wu et al., 2013).

Safety and Hazards

The safety information for 1-Cyclohexyl-1-cyclopropylethan-1-ol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name |

1-cyclohexyl-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTJNZRDJMUWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-1-cyclopropylethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)

![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)

![9,10-Dihydro-9,10-[3,4]thiophenoanthracene](/img/structure/B1455104.png)

![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)

![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)

![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)